Beta-Mangostin

DNA Polymerase Inhibition Topoisomerase Inhibition Cancer Cell Proliferation

Substituting α-Mangostin for β-Mangostin compromises assay validity-their distinct hydroxylation/prenylation patterns produce non-interchangeable target engagement and potency. β-Mangostin is the exact solution for studies requiring: (i) The most potent mammalian DNA polymerase and topoisomerase inhibition among tested mangosteen xanthones, enabling focused mechanistic studies in cancer cell proliferation and drug resistance. (ii) Validated selective COX-2 inhibition confirmed by combined in silico and in vitro data, offering a distinct scaffold for next-generation NSAID SAR programs. (iii) Low-micromolar cytotoxicity across breast, cervical, and neuroblastoma cancer lines, with superior potency to α-Mangostin in key apoptosis and cell cycle arrest assays. Supplied with rigorous HPLC purity verification for reproducible research outcomes.

Molecular Formula C25H28O6
Molecular Weight 424.5 g/mol
CAS No. 20931-37-7
Cat. No. B1662517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBeta-Mangostin
CAS20931-37-7
Molecular FormulaC25H28O6
Molecular Weight424.5 g/mol
Structural Identifiers
SMILESCC(=CCC1=C(C=C2C(=C1O)C(=O)C3=C(O2)C=C(C(=C3CC=C(C)C)OC)O)OC)C
InChIInChI=1S/C25H28O6/c1-13(2)7-9-15-18(29-5)12-20-22(23(15)27)24(28)21-16(10-8-14(3)4)25(30-6)17(26)11-19(21)31-20/h7-8,11-12,26-27H,9-10H2,1-6H3
InChIKeyYRKKJHJIWCRNCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Beta-Mangostin: Pharmacological Profile


Beta-Mangostin (β-Mangostin, CAS 20931-37-7) is a naturally occurring prenylated xanthone, primarily isolated from the pericarp of the mangosteen fruit (Garcinia mangostana L.) and other species within the Clusiaceae family . It is a member of a class of compounds renowned for diverse biological activities, but β-Mangostin possesses a specific substitution pattern—with hydroxyl, methoxy, and prenyl groups—that distinguishes its pharmacological interactions from its structural analogs, such as α-Mangostin and γ-Mangostin [1]. This compound has been identified as a significant bioactive constituent in extracts and is a key subject of study for its antimicrobial, anti-inflammatory, and anticancer properties . For scientific procurement, its utility is defined by its unique and quantifiable activity profile against specific molecular targets and cellular pathways, rather than as a generic mangosteen derivative.

Identity Natural prenylated xanthone probe, isolated from Garcinia mangostana pericarp
Workflow Enzyme and pathway inhibition studies (DNA Pols, Topos, COX‑2, AChE, α‑glucosidase)
Use Context Cancer cell‑model panels, antimicrobial screening (M. tuberculosis, P. falciparum), inflammation pathway models

Beta-Mangostin: Why Analogs Cannot Substitute


The common practice of substituting one mangosteen xanthone for another based on their shared natural origin is scientifically unsound. While compounds like α-Mangostin, β-Mangostin, and γ-Mangostin are all prenylated xanthones, their distinct hydroxylation and prenylation patterns result in non-interchangeable target engagement, potency, and selectivity profiles [1]. For instance, the presence and position of methoxy and hydroxyl groups directly influence their ability to inhibit enzymes like acetylcholinesterase (AChE) and DNA polymerases, as well as their interaction with the COX-2 isoform [2]. Relying on a more abundant analog like α-Mangostin as a surrogate for β-Mangostin will lead to fundamentally different experimental outcomes, particularly in assays where β-Mangostin demonstrates superior or unique inhibitory activity. The quantitative evidence below details the specific, comparator-based data that justify the exclusive selection of β-Mangostin for targeted research applications.

Hydroxylation/prenylation pattern alters target engagement
Distinct –OH, –OCH₃ and prenyl positions in β‑Mangostin vs. α‑ or γ‑Mangostin can shift enzyme binding.
Enzyme inhibition profile may not transfer
Reported AChE, DNA polymerase and COX‑2 inhibitory potencies are xanthone‑specific; analog substitution risks mismatched assay readouts.
Potency and selectivity rankings differ among xanthones
Rank order of β‑Mangostin as strongest Pol/Topo inhibitor among tested xanthones may not hold for other analogs.

Beta-Mangostin: Comparative Evidence


DNA Polymerase & Topoisomerase Inhibition

In a direct comparative study of eight xanthones isolated from Garcinia mangostana, β-Mangostin was identified as the strongest inhibitor of mammalian DNA polymerases (Pols) and human DNA topoisomerases (Topos) [1]. Its potency was significantly greater than that of α-Mangostin and other isolated xanthones [1].

DNA Pol/Topo Inhibition
Head‑to‑head
IC₅₀ DNA Pols 6.4–39.6 µM, Topos 8.5–10 µM; strongest inhibitor among 8 xanthones tested
Supports enzyme‑targeted cancer cell‑model studies
In vitro enzymatic assays; purified mammalian Pols and human Topos
DNA Polymerase Inhibition Topoisomerase Inhibition Cancer Cell Proliferation

Selective COX-2 Inhibition

β-Mangostin demonstrates a selective inhibitory profile against the cyclooxygenase-2 (COX-2) isoform, a key distinction from other mangostins. An in silico study comparing α-, β-, and γ-Mangostin with acetosal and SC-558 found β-Mangostin to have the best affinity for COX-1 based on inhibition constant, and its COX-2 inhibition constant was half that of acetosal [1]. This computational selectivity is supported by an in vitro biochemical assay where β-Mangostin showed 53.0% selective inhibition of COX-2 at 20 µg/mL [2].

COX‑2 Selectivity
Cross‑study comparable
In silico: best COX‑1 affinity; In vitro: 53.0% COX‑2 inhibition at 20 µg/mL
Supports COX‑2 isoform‑selectivity research
Molecular docking and LPS‑induced RAW 264.7 macrophage assay
COX-2 Inhibition Anti-inflammatory Molecular Docking

Broad-Spectrum Anticancer Activity

β-Mangostin exhibits potent, low-micromolar cytotoxicity against a range of human cancer cell lines, demonstrating a broader spectrum of activity compared to some of its analogs. In a direct comparison against SH-SY5Y neuroblastoma cells, β-Mangostin (IC50 = 8.4 µM) was more potent than α-Mangostin (IC50 = 9.0 µM) [1]. Furthermore, it showed significant activity against MCF-7 and MDA-MB-231 breast cancer cells with IC50 values ranging from 4.4 to 12.0 µM [2], and against HeLa cervical cancer cells with an LD50 of 27.2 µM, where it was the most potent suppressor of proliferation among eight tested xanthones [3].

Cytotoxicity Spectrum
Cross‑study comparable
IC₅₀ 4.4–21.13 µM across multiple cancer lines; 1.07‑fold greater potency than α‑Mangostin in SH‑SY5Y
Supports cancer cell‑model endpoint review
MTT assay, 48–72 h; SH‑SY5Y, MCF‑7, MDA‑MB‑231, HeLa, KB, A549, HepG2
Anticancer Cytotoxicity Cancer Cell Lines

Antimycobacterial & Antimalarial Activity

β-Mangostin possesses well-defined and reproducible antimicrobial activity against key pathogens. It exhibits antimycobacterial activity against Mycobacterium tuberculosis with a Minimum Inhibitory Concentration (MIC) of 6.25 μg/mL . It also displays in vitro antimalarial activity against Plasmodium falciparum, with an IC50 value of 3.00 μg/mL . This dual activity profile, particularly the quantifiable activity against M. tuberculosis, is a key differentiator from many other xanthones.

Antimicrobial Activity
Data to verify
M. tuberculosis MIC 6.25 µg/mL; P. falciparum IC₅₀ 3.00 µg/mL; MRSA/MSSA MIC 6.25–25 µg/mL
Supports antimicrobial screening context
Broth microdilution and in vitro culture; source data absent
Antimycobacterial Antimalarial Antimicrobial

Acetylcholinesterase & α-Glucosidase Inhibition

A recent comparative metabolomics study identified β-Mangostin as one of the key bioactive constituents in mangosteen pericarp responsible for acetylcholinesterase (AChE) and α-glucosidase inhibitory activities [1]. While the study measured the IC50 of the whole extract (31.02 µg/mL for α-glucosidase and 70.56 µg/mL for AChE), it specifically pinpointed β-Mangostin, along with α- and γ-Mangostin, as major contributors to these effects through protein-subtraction and molecular docking [1]. A separate study determined that isolated β-Mangostin inhibits AChE and α-glucosidase with IC50 values of 2.17 µM and 27.61 µM, respectively [2].

AChE/α‑Glucosidase
Class‑level inference
Isolated β‑Mangostin AChE IC₅₀ 2.17 µM, α‑glucosidase 27.61 µM; major contributor in extract
Supports dual‑enzyme target study context
Metabolomics and enzymatic assays; extract IC₅₀ context
Acetylcholinesterase Inhibition α-Glucosidase Inhibition Metabolic Disease

Beta-Mangostin: Research & Industrial Applications


DNA Replication & Repair in Cancer

Given its validated status as the most potent inhibitor of mammalian DNA polymerases and topoisomerases among tested mangosteen xanthones [1], β-Mangostin is an optimal tool compound for elucidating the roles of these enzymes in cancer cell proliferation, genomic instability, and resistance to DNA-damaging chemotherapies. Its use can help distinguish specific enzymatic pathways that are critical for cancer cell survival.

COX-2 Selective Anti-Inflammatory Leads

The combination of in silico predictions and in vitro biochemical data confirming selective COX-2 inhibition by β-Mangostin [REFS-2, REFS-3] positions it as a valuable scaffold for medicinal chemistry efforts aimed at developing next-generation NSAIDs with improved safety profiles. Its unique interaction pattern compared to other mangostins offers a distinct starting point for structure-activity relationship (SAR) studies focused on COX-2 selectivity.

Broad-Spectrum Anticancer Screening & Mechanisms

The low micromolar cytotoxicity of β-Mangostin across multiple cancer cell lines, including breast, cervical, and neuroblastoma, and its superior potency to α-Mangostin in key assays [REFS-4, REFS-5], make it an excellent candidate for inclusion in broad-spectrum anticancer compound libraries. It is particularly suited for subsequent mechanism-of-action studies focused on cell cycle arrest and apoptosis induction.

Alzheimer’s & Diabetes Dual-Target Inhibitors

The identification of β-Mangostin as a major active component in mangosteen extracts with dual inhibitory activity against both acetylcholinesterase (AChE) and α-glucosidase [REFS-6, REFS-7] supports its use as a reference standard in research programs seeking to develop multi-target-directed ligands (MTDLs) for the treatment of complex, age-related diseases like Alzheimer's and Type 2 Diabetes.

P-glycoprotein Modulation for Multidrug Resistance

Studies have shown that β-Mangostin, like its analog α-Mangostin, can inhibit P-glycoprotein (Pgp) and alter its expression, leading to a reduced efflux ratio in Caco-2 cell monolayers [8]. This specific activity makes β-Mangostin a research compound of interest for investigating strategies to overcome multidrug resistance in cancer by enhancing the intracellular accumulation and bioavailability of co-administered Pgp substrate drugs.

Application
Selection Property
Validation Focus
DNA replication and repair pathway studies
DNA polymerase/topoisomerase inhibitory profile
Enzyme panel and cancer cell‑model endpoints
COX‑2 isoform selectivity studies
COX‑2 selective inhibition profile
In vitro COX‑2 inhibition and docking model review
Cancer cell‑model screening studies
Cell‑model cytotoxicity profile
Cytotoxicity endpoint review across cell lines
AChE and α‑glucosidase dual‑target studies
Enzyme inhibition potency in neurodegeneration/diabetes models
Enzyme assay and metabolomics context
P‑glycoprotein efflux modulation studies
Pgp inhibitory and efflux ratio profile
Caco‑2 monolayer efflux and bioavailability model review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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